5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride
Overview
Description
(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidinol core and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinol core, followed by the introduction of the aromatic substituents through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
Uniqueness
(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol; hydrochloride , often abbreviated as (3R,5R)-5 in scientific literature, is a complex organic molecule that belongs to the class of pyrrolidine derivatives. This compound exhibits a unique structural configuration, featuring a pyrrolidine ring along with multiple aromatic substituents, which may contribute to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of (3R,5R)-5 is characterized by:
- Pyrrolidine ring : A five-membered ring containing nitrogen, which is known for its role in various biological processes.
- Methoxyphenyl ethyl groups : These groups suggest possible interactions with neurotransmitter systems.
- Phenoxy ethyl moiety : This component may enhance the compound's solubility and bioavailability.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C20H27ClN2O3 |
Molecular Weight | 364.89 g/mol |
LogP | 3.6621 |
Polar Surface Area | 146.22 Ų |
Biological Activity
Research indicates that compounds with similar structures to (3R,5R)-5 exhibit a variety of biological activities, including:
- Antidepressant effects : Potential modulation of serotonin pathways.
- Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines.
- Antioxidant activity : Scavenging of free radicals and reduction of oxidative stress.
The specific mechanisms through which (3R,5R)-5 exerts its biological effects are not fully elucidated but may involve:
- Receptor binding : Interaction with neurotransmitter receptors, particularly those involved in mood regulation.
- Enzyme inhibition : Modulation of enzymes related to inflammatory pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of (3R,5R)-5:
-
Antidepressant Activity :
- A study demonstrated that (3R,5R)-5 exhibited significant antidepressant-like effects in rodent models through behavioral assays such as the forced swim test (FST) and tail suspension test (TST) .
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- Another study highlighted neuroprotective effects against oxidative stress-induced neuronal damage in cell cultures, suggesting therapeutic potential for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (3R,5R)-5, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | Pyrrolidine ring | Antidepressant | Selective serotonin reuptake inhibitor |
Compound B | Methoxy group | Anti-inflammatory | Stronger anti-inflammatory profile |
Compound C | Phenolic structure | Antioxidant | Higher radical scavenging activity |
The distinct combination of functional groups and stereochemistry in (3R,5R)-5 may confer unique pharmacological properties compared to these similar compounds.
Synthesis Methods
The synthesis of (3R,5R)-5 can be achieved through various methods:
- Multi-step synthesis : Involves the formation of the pyrrolidine ring followed by the introduction of aromatic substituents.
- One-pot reactions : Streamlined approaches that minimize purification steps while maximizing yield.
These synthetic routes are essential for producing sufficient quantities for research and application.
Properties
IUPAC Name |
5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRSTJUAQEATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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